

Chemical properties and synthesis of WAY-100635 maleate

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Compound of Interest

Compound Name: WAY-100635 maleate

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WAY-100635 Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

WAY-100635 maleate is a potent and selective research chemical that has been instrumental in the study of the serotonergic and dopaminergic systems. Initially characterized as a silent antagonist of the 5-hydroxytryptamine (5-HT)_{1A} receptor, subsequent research has revealed its significant agonist activity at the dopamine D₄ receptor. This dual pharmacology makes it a unique tool for dissecting the roles of these two receptor systems in various physiological and pathological processes. This guide provides an in-depth overview of the chemical properties, synthesis, and key experimental applications of **WAY-100635 maleate**.

Chemical Properties

WAY-100635 maleate is a synthetic compound belonging to the piperazine class of chemicals. Its systematic IUPAC name is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide maleate. The following tables summarize its key chemical and physical properties.

Identifier	Value	Source
IUPAC Name	N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; (2Z)-but-2-enedioic acid	[1]
CAS Number	634908-75-1	[2]
PubChem CID	11957721	[1]
Molecular Formula	C ₂₅ H ₃₄ N ₄ O ₂ · C ₄ H ₄ O ₄	[3][4]
Molecular Weight	538.64 g/mol	

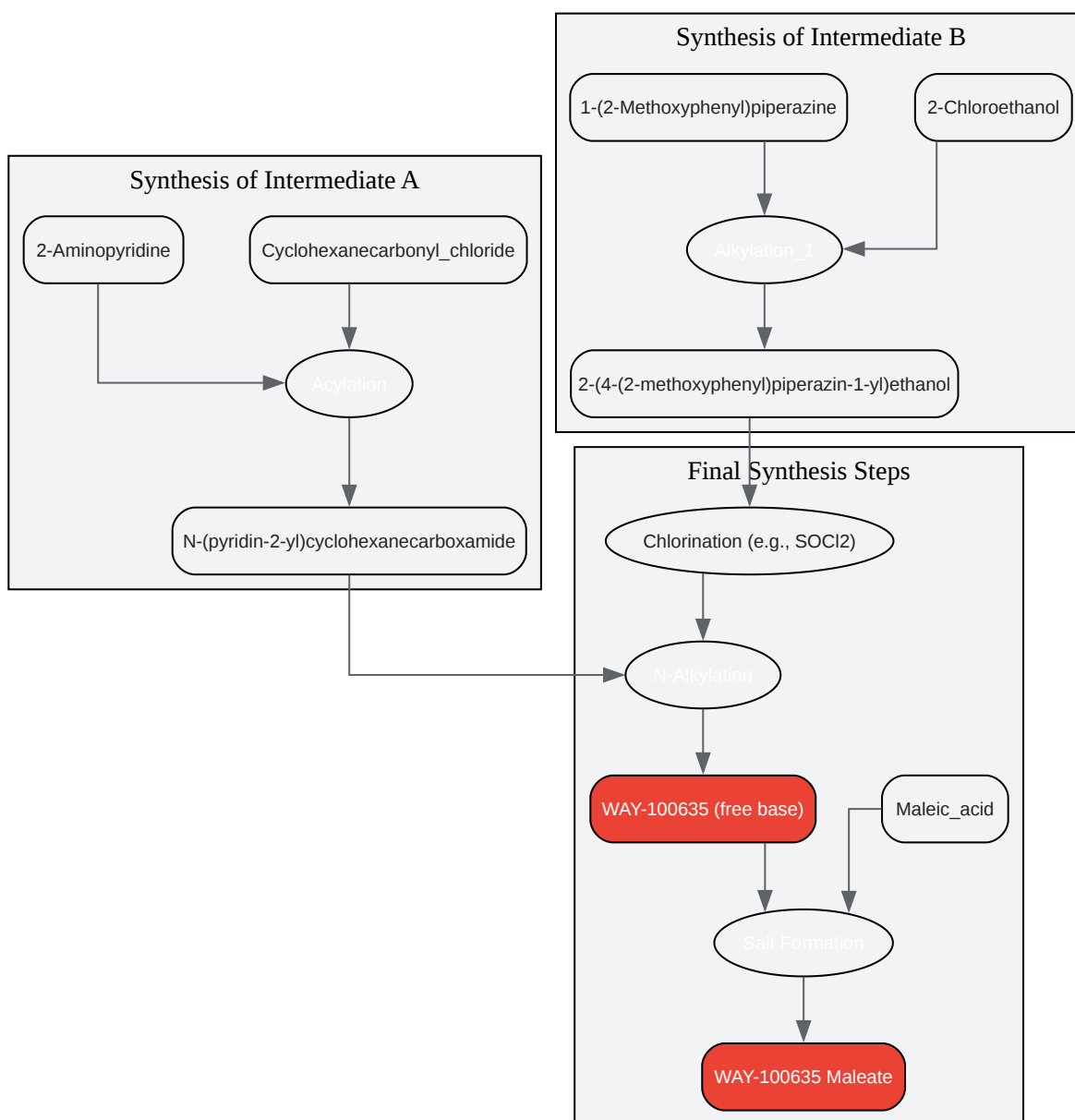
Property	Value	Source
Physical Form	Solid, white powder	
Purity	≥98%	
Solubility	Water: Soluble to 25 mM or 50 mM. DMSO: >10 mg/mL. Ethanol: 79 mg/mL (sonication recommended).	
Storage	Desiccate at room temperature. Can be stored for up to 12 months under desiccating conditions. For solutions, prepare fresh if possible; if storage is required, store at -20°C for up to one month.	

Synthesis of WAY-100635

The synthesis of WAY-100635 involves a multi-step process. While several variations exist, a common synthetic route is outlined below. This process generally involves the formation of the

key intermediate, N-(2-aminoethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, followed by its reaction with a substituted phenylpiperazine derivative.

General Synthetic Workflow



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A generalized synthetic workflow for **WAY-100635 maleate**.

Experimental Protocols

WAY-100635 is widely used in both in vitro and in vivo experimental settings. Below are detailed methodologies for some key applications.

In Vitro: 5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor using [³H]WAY-100635.

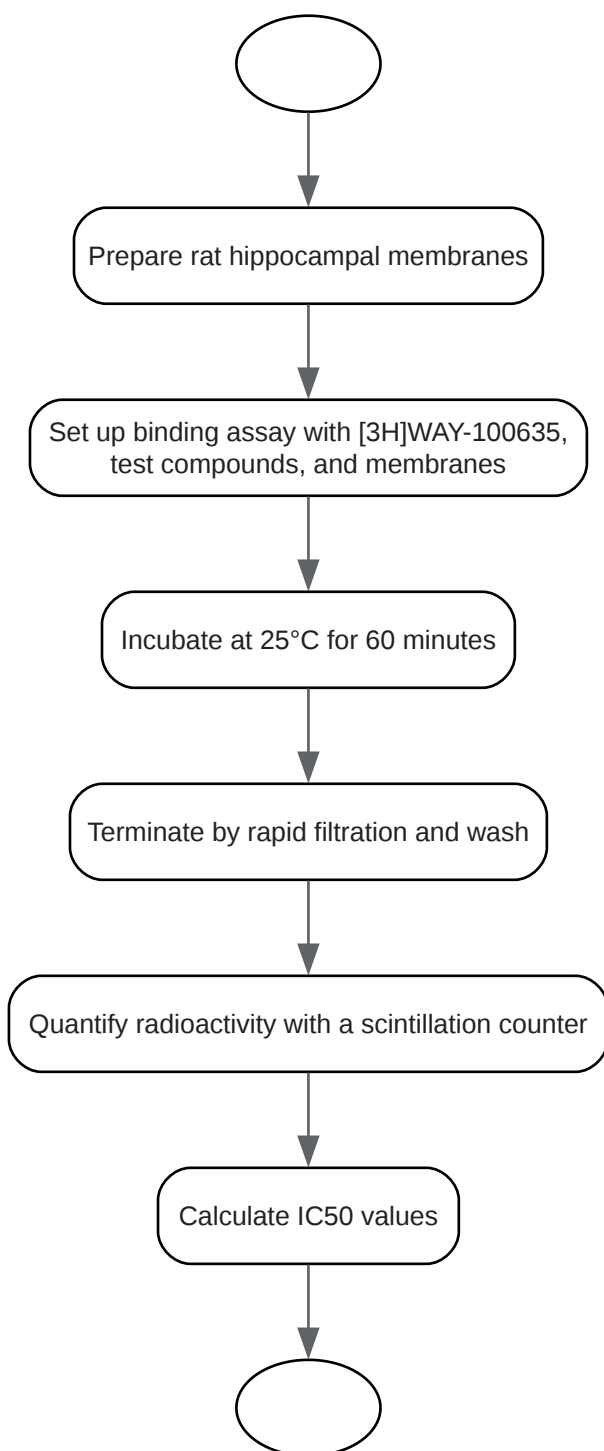
Materials:

- Rat hippocampal tissue or cells expressing 5-HT1A receptors.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- [³H]WAY-100635 (specific activity ~70-90 Ci/mmol).
- Non-labeled WAY-100635 (for non-specific binding).
- Test compounds.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and vials.
- Filtration manifold and vacuum pump.
- Scintillation counter.

Procedure:

- **Membrane Preparation:** Homogenize rat hippocampal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
- **Assay Setup:** In a 96-well plate or individual tubes, add the following in order:

- Assay buffer.
- Test compound at various concentrations or vehicle.
- [³H]WAY-100635 at a final concentration of ~0.5 nM.
- Membrane homogenate (100-200 µg of protein).
- For determination of non-specific binding, add 10 µM of non-labeled WAY-100635.
- Incubation: Incubate the reaction mixtures at 25°C for 60 minutes.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.



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Workflow for a 5-HT_{1A} receptor binding assay.

In Vivo: Assessment of Anxiolytic-like Effects in Rats

This protocol describes a method to evaluate the anxiolytic-like effects of WAY-100635 in rats using the elevated plus maze (EPM) test.

Materials:

- Male Wistar or Sprague-Dawley rats (250-300 g).
- **WAY-100635 maleate.**
- Vehicle (e.g., saline).
- Elevated plus maze apparatus.
- Video tracking system.

Procedure:

- **Acclimatization:** Acclimatize the rats to the experimental room for at least 1 hour before testing.
- **Drug Administration:** Administer WAY-100635 (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
- **EPM Test:** Place the rat in the center of the EPM, facing one of the open arms. Allow the rat to explore the maze for 5 minutes.
- **Data Collection:** Record the following parameters using a video tracking system:
 - Time spent in the open arms.
 - Number of entries into the open arms.
 - Time spent in the closed arms.
 - Number of entries into the closed arms.
 - Total distance traveled.

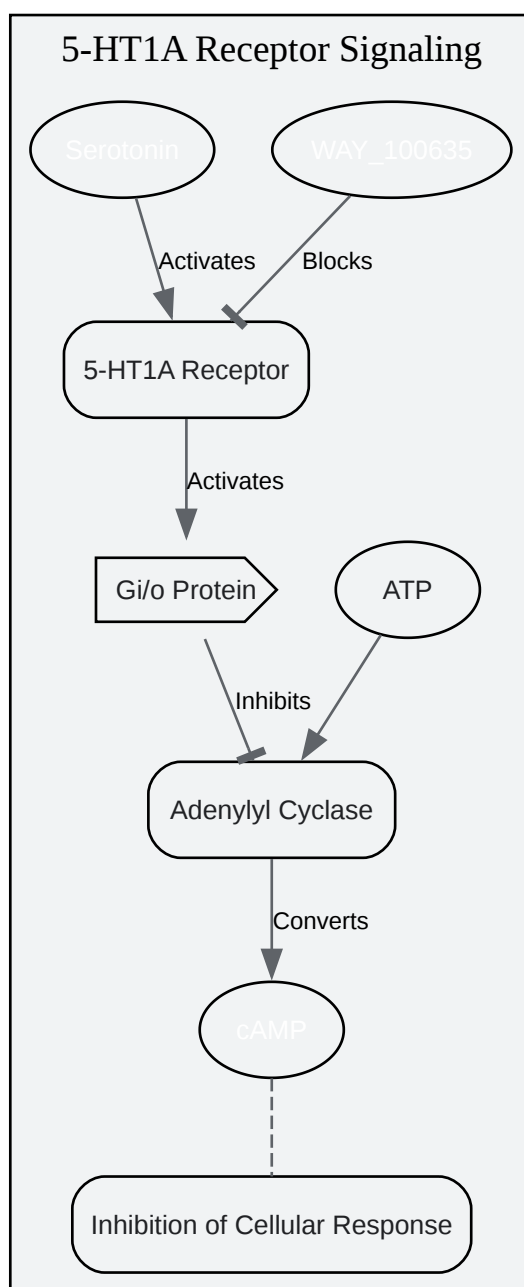
- **Data Analysis:** An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways

WAY-100635 exerts its biological effects by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways.

5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G_i/o -coupled receptor. Activation of this receptor by its endogenous ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor without activating it, thereby blocking the effects of serotonin. This prevents the serotonin-induced decrease in cAMP production.



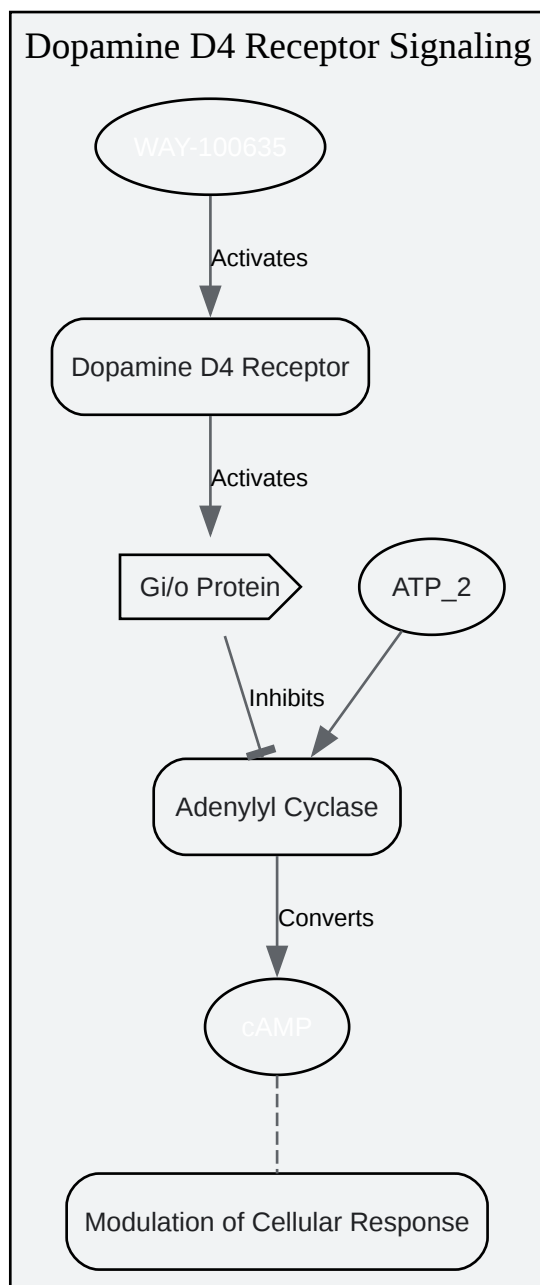
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WAY-100635 action on the 5-HT_{1A} receptor pathway.

Dopamine D4 Receptor Agonism

Similar to the 5-HT_{1A} receptor, the dopamine D4 receptor is also coupled to Gi/o proteins. As a potent agonist at this receptor, WAY-100635 mimics the action of dopamine, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This

highlights the importance of considering the dopaminergic effects of WAY-100635 when interpreting experimental results.



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WAY-100635 action on the Dopamine D₄ receptor pathway.

In conclusion, **WAY-100635 maleate** is a valuable pharmacological tool with a complex mechanism of action. Its high affinity for both 5-HT1A and dopamine D4 receptors necessitates careful experimental design and interpretation of results. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

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